

VT-1598 Tosylate: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B11929071

[Get Quote](#)

For Immediate Release

DURHAM, N.C. – VT-1598, a novel, broad-spectrum antifungal agent, is a promising candidate in the fight against invasive fungal infections. This technical guide provides an in-depth overview of the chemical structure and synthetic pathway of its tosylate salt, intended for researchers, scientists, and drug development professionals.

Chemical Structure

VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14 α -demethylase), which is crucial for ergosterol biosynthesis in fungi. The chemical name for the active free base of VT-1598 is (2R,3R)-2-(2,5-difluorophenyl)-3-{2-[4-(4-cyanobenzyl)piperazin-1-yl]-1,3-thiazol-4-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

The tosylate salt, **VT-1598 tosylate**, is formed by the reaction of the basic VT-1598 molecule with p-toluenesulfonic acid. This salt formation is often employed to improve the physicochemical properties of a drug substance, such as its solubility and stability.

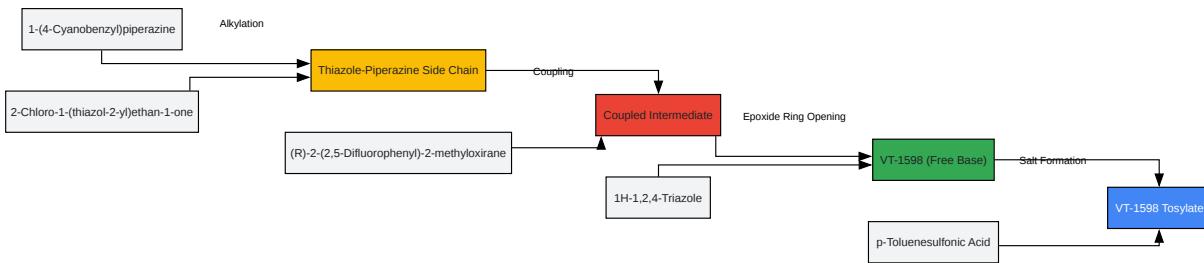
Chemical Formula of VT-1598 (Free Base): C₃₁H₃₂F₂N₆OS

Molecular Weight of VT-1598 (Free Base): 586.7 g/mol

The structure of VT-1598 features a central butanol backbone substituted with a 2,5-difluorophenyl group, a hydroxyl group, and a 1H-1,2,4-triazol-1-yl methyl group at the C2

position. The C3 position is attached to a 1,3-thiazole ring, which is further functionalized with a piperazine moiety linked to a 4-cyanobenzyl group.

The tosylate counter-ion has the chemical formula $C_7H_7O_3S^-$.


Synthesis Pathway

The synthesis of **VT-1598 tosylate** involves a multi-step process, beginning with the construction of the core thiazole-piperazine fragment, followed by its coupling to the chiral butanol backbone, and finally, the formation of the tosylate salt. The general synthetic strategy is outlined below, based on methodologies described in patents from Viamet Pharmaceuticals and the broader scientific literature on the synthesis of similar azole antifungals.

Key Stages of Synthesis:

- Synthesis of the Thiazole-Piperazine Side Chain: This typically involves the reaction of a suitably substituted piperazine with a halo-acetyl derivative, which can then be used to form the thiazole ring.
- Preparation of the Chiral Epoxide Intermediate: A key step is the asymmetric synthesis of a chiral epoxide containing the 2,5-difluorophenyl group. This stereocenter is crucial for the antifungal activity of the final compound.
- Coupling and Ring Opening: The thiazole-piperazine side chain is then coupled with the chiral epoxide. This is followed by the ring-opening of the epoxide with 1H-1,2,4-triazole to introduce the triazole moiety and establish the final stereochemistry of the butanol backbone.
- Formation of the Tosylate Salt: The purified VT-1598 free base is dissolved in a suitable organic solvent and treated with one equivalent of p-toluenesulfonic acid to precipitate the tosylate salt.

Visualizing the Synthesis Pathway

[Click to download full resolution via product page](#)

A simplified overview of the **VT-1598 tosylate** synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of **VT-1598 tosylate** are proprietary and typically found within patent literature. However, a general procedure for the key steps can be outlined based on established chemical principles for the synthesis of analogous compounds.

General Protocol for Tosylate Salt Formation:

- **Dissolution:** The purified VT-1598 free base is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol, with gentle heating if necessary to achieve complete dissolution.
- **Acid Addition:** A solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise to the solution of the free base at room temperature with stirring.
- **Precipitation and Crystallization:** The tosylate salt typically precipitates out of the solution upon addition of the acid or upon cooling. The mixture is stirred for a period to allow for complete crystallization.

- Isolation and Drying: The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford the final **VT-1598 tosylate** salt.

Quantitative Data

The following table summarizes typical quantitative data that would be collected during the synthesis and characterization of **VT-1598 tosylate**. Please note that specific values can vary depending on the exact reaction conditions and scale.

Parameter	Typical Value/Method
Yield (Final Step)	> 90%
Purity (HPLC)	≥ 99.0%
Melting Point	Characterized by DSC
Chiral Purity (SFC)	> 99.5% ee
¹ H NMR	Conforms to structure
Mass Spectrometry	[M+H] ⁺ corresponding to free base
Elemental Analysis	Within ±0.4% of theoretical values

This technical guide provides a foundational understanding of the chemical structure and synthesis of **VT-1598 tosylate**. For more detailed information, researchers are encouraged to consult the relevant patent literature and scientific publications.

- To cite this document: BenchChem. [VT-1598 Tosylate: A Deep Dive into its Chemical Architecture and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11929071#what-is-the-chemical-structure-and-synthesis-pathway-of-vt-1598-tosylate\]](https://www.benchchem.com/product/b11929071#what-is-the-chemical-structure-and-synthesis-pathway-of-vt-1598-tosylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com